ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
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Overview
Description
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.245 g/mol . It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate can be compared with other similar compounds, such as:
- Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate
- Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate
- Ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate
These compounds share a similar benzimidazole core but differ in their substituents, which can affect their chemical properties and biological activities .
Properties
CAS No. |
882864-96-2 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl N-(6-methoxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-11(15)14-10-12-8-5-4-7(16-2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
RBDQJYMDVBHECK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
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